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Executive Summary

The term "Augustine molecule” refers to a new generation of small molecule inhibitors of
histone deacetylase 6 (HDACG6) developed by the Belgian biotechnology company, Augustine
Therapeutics. These molecules, with the lead candidate identified as AGT-100216, represent a
promising therapeutic strategy for a range of debilitating neuromuscular and neurodegenerative
diseases, with a primary focus on Charcot-Marie-Tooth (CMT) disease.[1][2][3][4][5] This
technical guide elucidates the predicted biological activity of these novel compounds, detailing
their mechanism of action, summarizing key preclinical data, and outlining the methodologies
for relevant experimental assessments. The molecules are characterized by a novel non-
hydroxamate, non-hydrazide producing chemotype, designed to offer high selectivity and an
improved safety profile over previous generations of HDACG inhibitors.[2][4][6][7]

Introduction: The Therapeutic Promise of HDACG6
Inhibition

Histone deacetylase 6 (HDACSG6) is a unique, primarily cytoplasmic enzyme belonging to the
class llb histone deacetylases.[7][8] Unlike other HDACs that predominantly function within the
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nucleus to regulate gene expression via histone modification, HDAC6's main substrates are
non-histone proteins in the cytoplasm.[7][8] A key substrate of HDACS is a-tubulin, a critical
component of microtubules.[7]

Microtubules form the cellular "highways" for axonal transport, a vital process for the health and
function of neurons. By removing acetyl groups from a-tubulin, HDACG6 activity can impair this
transport system, leading to disruptions in the movement of essential components like
mitochondria and vesicles.[7] This disruption is a known pathological hallmark in several
neurodegenerative diseases, including CMT, Amyotrophic Lateral Sclerosis (ALS), and
Alzheimer's disease.[7]

Selective inhibition of HDACG6 has emerged as a compelling therapeutic approach. By blocking
HDACSG, inhibitors can increase the acetylation of a-tubulin, thereby restoring axonal transport,
improving neuronal function, and potentially halting or reversing disease progression.[7][9]
Augustine Therapeutics' molecules are designed to selectively target HDAC6, avoiding the off-
target effects and toxicities associated with earlier, less selective HDAC inhibitors.[2][4][6][7]

Mechanism of Action: Restoring Axonal Health

The primary biological activity of the Augustine molecules is the selective inhibition of the
catalytic domain of HDACG. This action leads to a cascade of downstream effects aimed at
restoring neuronal health.

 Increased o-tubulin Acetylation: By inhibiting HDACSG, the equilibrium shifts towards a state of
hyperacetylation of a-tubulin.

o Enhanced Axonal Transport: Acetylated microtubules are recognized by motor proteins
(kinesins and dyneins) as preferential tracks, leading to more efficient transport of vital cargo
along the axon.

» Improved Neuronal Function and Survival: The restoration of axonal transport alleviates
cellular stress, reduces the aggregation of toxic proteins, and ultimately promotes neuronal
health and survival.[7]

The following diagram illustrates the signaling pathway influenced by Augustine's HDAC6
inhibitors.
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Caption: Mechanism of action of Augustine Therapeutics' HDACS6 inhibitors.

Quantitative Data: Preclinical Efficacy
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Publicly available quantitative data for Augustine Therapeutics' lead compounds is primarily

found in patent filings. This data demonstrates the high potency and selectivity of their
molecules for HDACS.

Compound Assay Type Target IC50 Value Notes
Demonstrates
N potent inhibition
Exemplified NanoBRET
HDACS6 (CD2) <100 nM of the second
Compound Assay ] ]
catalytic domain
of HDACG6.[10]
Shows a dose-
dependent
Cell-based increase in the
Exemplified Acetylated a- Acetylated a- rimar
P y y 100-500 nM p. Y
Compound tubulin Assay tubulin biomarker of
(HelLa cells) HDACS6 inhibition
in a cellular
context.[10]
Indicates high
Cell-based selectivity for
N Histone ] cytoplasmic
Exemplified ) Histone
Acetylation ) 1000-3333 nM HDACG over
Compound Acetylation )
Assay (HelLa nuclear histone-
cells) modifying
HDACSs.[10]

Note: The "Exemplified Compound" refers to a molecule disclosed in patent WO 2024261329.

[10]

Experimental Protocols

Detailed proprietary protocols for the assays conducted by Augustine Therapeutics are not

publicly available. However, this section provides standardized, detailed methodologies for key

experiments used to characterize HDACSG inhibitors.
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In Vitro HDACSG6 Inhibition Assay (Fluorometric)

This protocol outlines a common method to determine the half-maximal inhibitory concentration
(IC50) of a test compound against recombinant HDAC6 enzyme.

Objective: To quantify the potency of a test compound in inhibiting HDAC6 enzymatic activity.
Materials:

e Recombinant human HDAC6 enzyme

o HDACSG fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)

o HDAC Assay Buffer

e Test compound (e.g., AGT-100216) and DMSO (vehicle control)

o HDAC developer solution (containing a stop solution like Trichostatin A and a developing
enzyme like trypsin)

o 96-well black microplates
o Microplate reader with fluorescence capabilities (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:

o Compound Preparation: Prepare a serial dilution of the test compound in HDAC Assay
Buffer. Ensure the final DMSO concentration remains below 1% in all wells.

o Reaction Setup: In a 96-well plate, add the assay buffer, diluted test compound (or DMSO for
control), and diluted recombinant HDAC6 enzyme.

e Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes to allow the
compound to interact with the enzyme.

e Reaction Initiation: Add the fluorogenic HDACG6 substrate to all wells to start the enzymatic
reaction.

 Incubation: Mix and incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666129?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Stop and Develop: Add the developer solution to each well. This stops the HDACS6 reaction
and allows the developing enzyme to cleave the deacetylated substrate, releasing the
fluorophore.

o Fluorescence Measurement: Incubate for an additional 15 minutes at room temperature,
protected from light, then measure the fluorescence.

o Data Analysis: Calculate the percentage of inhibition for each compound concentration
relative to the control and determine the IC50 value using a suitable curve-fitting software.

Cellular a-tubulin Acetylation Assay (Western Blot)

This protocol describes how to measure the levels of acetylated a-tubulin in cells treated with
an HDACSG inhibitor.

Objective: To confirm the mechanism of action of the HDACSG inhibitor in a cellular environment.

Materials:

Human cell line (e.g., HelLa or a neuronal cell line)

e Cell culture medium and reagents

e Test compound

 Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
o BCA protein assay kit

o SDS-PAGE gels and electrophoresis equipment

o Western blot transfer system

e PVDF or nitrocellulose membranes

» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

e Primary antibodies: anti-acetylated-a-tubulin and a loading control (e.g., anti-a-tubulin or anti-
GAPDH)
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e HRP-conjugated secondary antibodies

o ECL substrate and chemiluminescence imaging system

Procedure:

o Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with
various concentrations of the test compound for a specified duration (e.g., 24 hours).

o Cell Lysis: Wash the cells with cold PBS and lyse them using lysis buffer.

e Protein Quantification: Determine the protein concentration of each lysate using a BCA
assay.

o SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by
SDS-PAGE and transfer the proteins to a membrane.

e Immunoblotting:

o

Block the membrane with blocking buffer for 1 hour.

[¢]

Incubate the membrane with the primary antibodies overnight at 4°C.

[¢]

Wash the membrane and incubate with the appropriate HRP-conjugated secondary
antibody for 1 hour.

[e]

Wash the membrane again and develop the blot using an ECL substrate.

o Data Analysis: Capture the chemiluminescent signal and quantify the band intensities.
Normalize the acetylated a-tubulin signal to the loading control to determine the relative
increase in acetylation.

The following diagram provides a generalized workflow for the evaluation of an HDAC6
inhibitor.
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Caption: General experimental workflow for HDACG6 inhibitor development.
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Clinical Development and Future Directions

Augustine Therapeutics' lead candidate, AGT-100216, has entered a Phase I clinical trial to
evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers.[3][11][12] This
represents a significant milestone in the development of this new class of HDACS6 inhibitors.[3]
[11] The trial is a randomized, double-blind, placebo-controlled study involving single and
multiple ascending doses.[11][12]

Beyond CMT, the company is exploring the therapeutic potential of its HDACG6 inhibitors in
other neurodegenerative conditions, such as ALS, and in cardiometabolic diseases.[5][7] The
development of both peripherally-restricted and brain-penetrant compounds will allow for
tailored therapeutic strategies for different indications.[5]

Conclusion

The "Augustine molecules" from Augustine Therapeutics are a promising new class of
selective HDACSG inhibitors with the potential to be disease-modifying therapies for Charcot-
Marie-Tooth disease and other serious neurological and cardiometabolic disorders. Their novel
chemotype is designed for improved safety and selectivity, addressing the limitations of earlier
HDAC inhibitors. Preclinical data demonstrates potent and selective inhibition of HDACS,
leading to the desired downstream effect of increased a-tubulin acetylation. The progression of
the lead candidate, AGT-100216, into clinical trials marks a critical step towards validating this
therapeutic approach in patients. Continued research and clinical evaluation will be essential to
fully realize the therapeutic potential of this innovative pipeline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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